![molecular formula C4H6ClN5 B3119243 5-Chloropyrimidine-2,4,6-triamine CAS No. 24867-23-0](/img/structure/B3119243.png)
5-Chloropyrimidine-2,4,6-triamine
Overview
Description
“5-Chloropyrimidine-2,4,6-triamine” is a chemical compound . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of “5-Chloropyrimidine-2,4,6-triamine” can be achieved from 4-Amino-2,5,6-trichloropyrimidine . Another method involves the use of 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold for the synthesis of functionalised pyrimidine systems .
Molecular Structure Analysis
The molecular structure of “5-Chloropyrimidine-2,4,6-triamine” is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 5-Chloropyrimidine-2,4,6-triamine, have been studied for their anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .
Structure-Activity Relationship (SAR) Studies
5-Chloropyrimidine-2,4,6-triamine can be used in SAR studies to understand the relationship between the chemical structure of pyrimidines and their anti-inflammatory activities . For instance, it was found that pyrimidines carrying –OH functional group at the C-4 and C-6 positions of their rings did not exhibit any inhibitory activity against NO and PGE2 production. However, substitution of –OH moieties with chlorine resulted in significant inhibitory activity .
Synthesis of Novel Pyrimidine Analogs
5-Chloropyrimidine-2,4,6-triamine can be used as a starting material for the synthesis of novel pyrimidine analogs . These analogs can be designed to possess enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
5-chloropyrimidine-2,4,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN5/c5-1-2(6)9-4(8)10-3(1)7/h(H6,6,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYJPCRDRLWZCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrimidine-2,4,6-triamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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